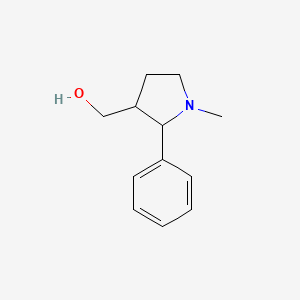

(1-Methyl-2-phenylpyrrolidin-3-yl)methanol

Description

Properties

IUPAC Name |

(1-methyl-2-phenylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-13-8-7-11(9-14)12(13)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFQEFPFNMSBAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858583 | |

| Record name | (1-Methyl-2-phenylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149846-77-5 | |

| Record name | (1-Methyl-2-phenylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ring Closure and Functionalization via Malic Acid and Methylamine

A patented method describes a scalable synthesis of 1-methyl-3-pyrrolidinol derivatives, which can be adapted for this compound by incorporating phenyl substituents in precursor compounds:

Step S1: Ring Closure Reaction

- Malic acid (compound I) and methylamine aqueous solution (compound II) are combined in a solvent such as toluene, xylene, or chlorobenzene.

- The mixture is stirred at 15 °C for 0.5 hours, then heated to reflux for 10–18 hours to promote cyclization and water removal.

- After reaction completion, the solvent is removed, and the crude intermediate (compound III) is purified by recrystallization using propanol and n-heptane to yield a white solid.

Step S2: Reduction Reaction

- The intermediate compound III undergoes reduction using sodium borohydride or other borohydride reagents in tetrahydrofuran under inert atmosphere.

- Dimethyl sulfate and trimethyl borate are added dropwise at controlled temperatures (0 to 50 °C) to facilitate reduction and methylation.

- The reaction is quenched with hydrochloric acid under ice bath conditions, extracted with ethyl acetate, and concentrated to yield the desired 1-methyl-3-pyrrolidinol derivative.

This method avoids hazardous reducing agents like lithium aluminum hydride, improving safety and scalability. The intermediate compound is solid and easy to purify, enhancing overall yield and purity.

Grignard Addition and Reduction Route

Another approach involves:

- Preparing a pyrrolidine precursor bearing ester or carbamate protecting groups.

- Addition of phenylmagnesium bromide (PhMgBr) in tetrahydrofuran to the precursor to introduce the phenyl group at the 2-position.

- Followed by reduction of the resulting ketone or diphenylmethanol intermediate with lithium aluminum hydride in THF under reflux for 12 hours.

- Work-up includes quenching with sodium hydroxide, filtration, extraction, and purification by flash chromatography.

This method yields both cis and trans isomers of this compound derivatives with moderate yields (around 27–33% for each isomer).

Hydrogenolytic Deprotection and Cyclization

Some synthetic routes start from itaconic acid derivatives:

- Cyclization with primary amines forms pyrrolidinone intermediates.

- Subsequent Masamune-Claisen condensation and amidine cyclization yield substituted pyrrolidinylpyrimidinones.

- Hydrogenolytic deprotection under palladium-catalyzed hydrogenation removes benzyl protecting groups to expose hydroxyl functionalities.

- Further mesylation or functional group transformations produce hydroxymethyl-substituted pyrrolidines.

This method is more complex and tailored for multifunctionalized derivatives but demonstrates the versatility of pyrrolidine ring construction and hydroxymethyl installation.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The use of borohydride-based reducing agents in the ring closure method enhances safety by avoiding pyrophoric reagents like lithium aluminum hydride.

- The Grignard addition method allows direct introduction of the phenyl group but requires careful control of stereochemistry and purification steps.

- Hydrogenolytic deprotection strategies enable the synthesis of hydroxymethyl-functionalized pyrrolidines from protected intermediates, useful for further derivatization.

- Purification techniques such as recrystallization and flash chromatography are critical for isolating pure isomers.

- Reaction conditions such as temperature control, inert atmosphere, and solvent choice significantly affect yield and product purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1-Methyl-2-phenylpyrrolidin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules :

(1-Methyl-2-phenylpyrrolidin-3-yl)methanol serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to function as a chiral building block in asymmetric synthesis, which is crucial for developing enantiomerically pure compounds .

Biology and Medicine

Pharmaceutical Development :

This compound is under investigation for its potential use in developing new drugs targeting the central nervous system. Its biological activity suggests possible therapeutic applications, particularly in treating neurological disorders .

Biological Studies :

Studies focus on understanding its interaction with biological targets, such as enzymes and receptors. Preliminary data indicate that modifications in its structure significantly influence these interactions, highlighting its relevance in drug design .

Chemical Manufacturing

This compound is utilized in producing fine chemicals and specialty chemicals. Its versatility in undergoing various chemical reactions makes it a valuable intermediate for industrial applications .

Material Science

Research is ongoing into its potential use in developing new materials with specific properties, leveraging its unique chemical structure and reactivity .

Mechanism of Action

The mechanism of action of (1-Methyl-2-phenylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related pyrrolidine derivatives, emphasizing substituent effects on physicochemical properties and applications.

Structural and Physicochemical Comparisons

Biological Activity

(1-Methyl-2-phenylpyrrolidin-3-yl)methanol, a compound with significant potential in pharmaceutical applications, has garnered attention for its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and implications for drug development, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyrrolidine ring substituted with a methyl and phenyl group, along with a hydroxymethyl group. This unique configuration contributes to its reactivity and interaction with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C12H17N |

| Molecular Weight | 189.27 g/mol |

| Solubility | Soluble in organic solvents; limited in water |

| Functional Groups | Hydroxymethyl (-CH2OH), aromatic phenyl |

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The presence of the hydroxymethyl group enhances its binding affinity to specific targets, influencing cellular pathways.

Interaction with Biological Targets

- Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Receptor Modulation : Preliminary studies indicate that this compound may modulate neurotransmitter receptors, potentially affecting central nervous system activities.

Cell Viability Assays

Research has demonstrated varying effects on cell viability across different cancer cell lines:

| Cell Line | IC50 Value (µg/mL) | Effect |

|---|---|---|

| HeLa | 226 | Antiproliferative activity |

| A431 | 242.52 | Selective toxicity observed |

| A549 | 240 | Moderate antiproliferative effect |

These findings suggest that this compound exhibits selective toxicity towards certain cancer cells while promoting proliferation in others .

Case Studies

- Study on Anticancer Activity : A study investigated the effects of this compound on HeLa and A549 cells, revealing that it significantly reduced cell viability at specific concentrations, indicating potential as an anticancer agent .

- Antimicrobial Properties : In vitro studies have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving the reduction of corresponding ketones or amines. Its derivatives also show promise in enhancing biological activity.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique properties of this compound:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 1-Methylpyrrolidine | Lacks phenyl substitution | Lower receptor affinity |

| 4-Methylpyrrolidine | Different substitution pattern | Distinct pharmacological properties |

| (R)-1-Boc-(3-Hydroxymethyl)pyrrolidine | Contains protecting group | Useful in synthetic applications |

This table illustrates how modifications in structure can lead to significant differences in biological activity and chemical behavior.

Q & A

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with methanol gradients (e.g., 10–100% methanol in mobile phases) is effective for purity assessment, as demonstrated in fluorinated pyridine methanol derivatives . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for structural elucidation, particularly for verifying stereochemistry and substituent placement .

Q. How can researchers assess the solubility and stability of this compound in different solvents?

- Methodological Answer : Conduct Hansen solubility parameter analysis to identify compatible solvents. Methanol and methanol-chloroform mixtures (1:2 v/v) are commonly used for polar compounds, as seen in related pyrrolidine derivatives . Stability studies should include pH variation (e.g., 3–9) and thermal stress testing (e.g., 40°C for 14 days) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

- Methodological Answer : Address discrepancies by standardizing assay protocols (e.g., MTT assays for cytotoxicity) and validating results across multiple cell lines. For example, fluorinated analogs showed anti-inflammatory activity in vitro, but conflicting data may arise from differences in cell permeability or metabolite interference. Dose-response curves and metabolite profiling (via LC-MS) are recommended .

Q. What strategies mitigate solvent effects in pharmacokinetic studies of this compound?

- Methodological Answer : Use co-solvents like polyethylene glycol (PEG) to enhance aqueous solubility without altering bioavailability. Methanol content in formulations should be minimized (<1%) to avoid toxicity, as shown in preclinical toxicity studies of related alcohols . In silico modeling (e.g., QSAR) can predict absorption and distribution properties .

Q. How do structural modifications of this compound impact its mechanism of action in antimicrobial studies?

- Methodological Answer : Introduce substituents (e.g., halogens or methyl groups) at the phenyl or pyrrolidine ring to evaluate structure-activity relationships (SAR). For example, (2,4-dimethyl-1H-pyrrol-3-yl)methanol derivatives showed enhanced antimicrobial activity due to increased lipophilicity, which can be replicated via analogous modifications . Mechanistic studies should include bacterial membrane disruption assays (e.g., propidium iodide uptake) .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Methodological Answer : Conduct soil mobility studies using column chromatography to simulate leaching potential. Ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) are critical, as no existing data are available for this compound . Biodegradation can be assessed via OECD 301F dissolved organic carbon (DOC) die-away tests .

Data Contradiction Analysis

Q. How should researchers address conflicting data in the synthesis yields of this compound?

- Methodological Answer : Replicate reactions under controlled conditions (e.g., inert atmosphere, precise stoichiometry). Cross-validate yields using multiple analytical methods (e.g., HPLC and gravimetric analysis). Meta-analysis of published protocols for related pyrrolidine alcohols can identify optimal catalysts (e.g., Pd/C vs. Raney Ni) .

Q. What approaches reconcile discrepancies in reported metabolic pathways of this compound?

- Methodological Answer : Use isotopically labeled compounds (e.g., ¹⁴C-labeled) to track metabolic products in vitro (e.g., liver microsomes) and in vivo. Compare results across species (e.g., rat vs. human hepatocytes) to identify species-specific metabolism .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.